molecular formula C7H3ClF3N3O3 B8504136 N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 35195-91-6

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B8504136
CAS RN: 35195-91-6
M. Wt: 269.56 g/mol
InChI Key: QLCLLKCOKMEPIR-UHFFFAOYSA-N
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Patent
US04087432

Procedure details

5-Chloro-3-nitro-2-(trifluoroacetamido)pyridine (2.7 grams), anhydrous stannous chloride (3.8 grams), and 4.0 milliliters of concentrated hydrochloric acid were mixed in 20 milliliters of acetic acid. The mixture was cooled to temperatures of 0°-10° C. and maintained thereat for 15 minutes. Water (50 milliliters) was then added to the reaction mixture, and the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)imidazo(4,5-b)pyridine product precipitated. It was separated and dried. The yield was 1.3 grams, 55 percent. The product so obtained melted at 264°-66° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:15]([O-:17])=O)[C:5]([NH:8][C:9](=O)[C:10]([F:13])([F:12])[F:11])=[N:6][CH:7]=1.Cl.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[N:15]([OH:17])[C:9]([C:10]([F:13])([F:12])[F:11])=[N:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)NC(C(F)(F)F)=O)[N+](=O)[O-]
Name
stannous chloride
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to temperatures of 0°-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)imidazo(4,5-b)pyridine product precipitated
CUSTOM
Type
CUSTOM
Details
It was separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C2C(=NC1)N=C(N2O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.